molecular formula C16H26O3 B10767796 (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid

(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid

Cat. No.: B10767796
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-CANHJZLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Sonogashira coupling to form the conjugated double bonds, followed by stereoselective hydrogenation and Wittig reaction to introduce the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated hydrocarbon.

Scientific Research Applications

(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The conjugated double bonds can participate in electron transfer reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated fatty acids and trienoic acids, such as (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol .

Uniqueness

What sets (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid apart is its specific configuration of double bonds and the position of the hydroxyl group, which confer unique chemical properties and reactivity.

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4E,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10+/t15-/m1/s1

InChI Key

KBOVKDIBOBQLRS-CANHJZLISA-N

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/CCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Origin of Product

United States

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